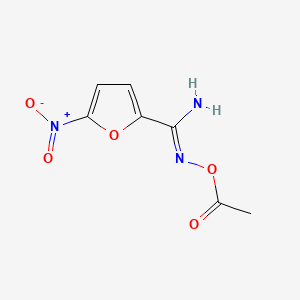
N-Acetoxy-5-nitro-2-furancarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetoxy-5-nitro-2-furancarboximidamide is a chemical compound with the molecular formula C₇H₇N₃O₅ It is a derivative of furan, a heterocyclic organic compound, and contains both nitro and acetoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetoxy-5-nitro-2-furancarboximidamide typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can be further modified to introduce the acetoxy and carboximidamide groups.
Another approach involves the nitration of 2-acetylfuran using N-nitrosaccharin in the presence of hexafluoro-2-propanol . This method provides a high yield of the desired nitrofuran derivative, which can then be converted to this compound through subsequent reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetoxy-5-nitro-2-furancarboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-Acetoxy-5-nitro-2-furancarboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Acetoxy-5-nitro-2-furancarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components . Additionally, the compound can interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitrofuran-2-carbaldehyde: A precursor in the synthesis of N-Acetoxy-5-nitro-2-furancarboximidamide.
2-Acetyl-5-nitrofuran: Another nitrofuran derivative with similar chemical properties.
Methyl 5-nitrofuran-2-carboxylate: A related compound used in similar applications.
Uniqueness
This compound is unique due to the presence of both acetoxy and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
63-69-4 |
|---|---|
Molekularformel |
C7H7N3O5 |
Molekulargewicht |
213.15 g/mol |
IUPAC-Name |
[(Z)-[amino-(5-nitrofuran-2-yl)methylidene]amino] acetate |
InChI |
InChI=1S/C7H7N3O5/c1-4(11)15-9-7(8)5-2-3-6(14-5)10(12)13/h2-3H,1H3,(H2,8,9) |
InChI-Schlüssel |
FYAWFIMYFYBIAK-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)O/N=C(/C1=CC=C(O1)[N+](=O)[O-])\N |
Kanonische SMILES |
CC(=O)ON=C(C1=CC=C(O1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


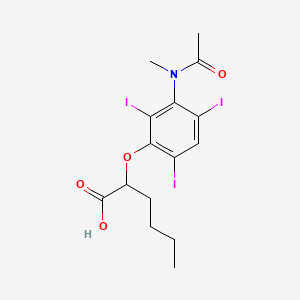
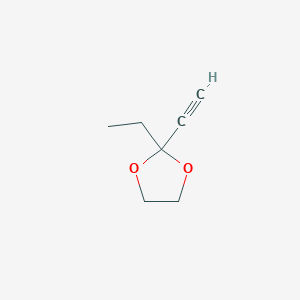
![Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-](/img/structure/B13796543.png)

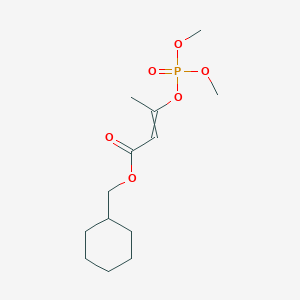

![Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI)](/img/structure/B13796577.png)

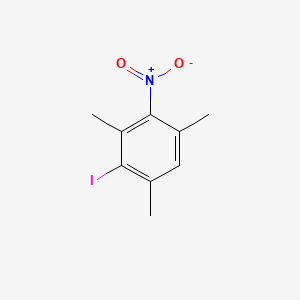


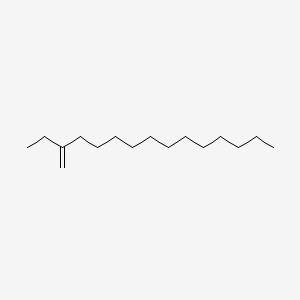
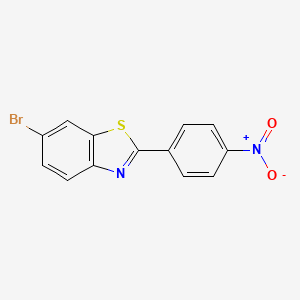
![Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate](/img/structure/B13796622.png)
